

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile chemical properties

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Compound of Interest

Compound Name: 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

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An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile**, a key intermediate in the synthesis of potent opioid analgesics. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, also known as Fentanyl Cyanide, is a solid organic compound.^[1] Its core structure consists of a piperidine ring substituted at the 1-position with a benzyl group, and at the 4-position with both a phenylamino group and a nitrile group.^{[1][2]} The piperidine ring adopts a chair conformation, with the nitrile group in an axial position and the benzyl and phenylamino groups in equatorial positions.

Quantitative and qualitative data for the compound are summarized below.

Property	Value
CAS Number	968-86-5[2]
Molecular Formula	C ₁₉ H ₂₁ N ₃ [1][2]
Molecular Weight	291.4 g/mol [2]
Appearance	Beige Solid[3]
XLogP3	3.6[1]
Hydrogen Bond Donors	1[1]
Hydrogen Bond Acceptors	3[1]
Topological Polar Surface Area	39.1 Å ² [1]
Solubility	Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol.[3]

Note: Specific quantitative data for Melting Point, Boiling Point, pKa, and aqueous solubility are not readily available in the cited literature.

Experimental Protocols

Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

A high-yield (89.5%) synthesis has been reported based on the Strecker synthesis of an α -aminonitrile.

Materials:

- N-benzyl-4-piperidone (1.89 g, 10 mmol)
- Aniline (3.7 g, 40 mmol)
- Potassium Cyanide (KCN) (2.6 g, 40 mmol)
- Dry Dichloromethane (40 ml)

- Acetic Acid (1.8 g, 30 mmol)
- 25% aqueous Sodium Hydroxide (NaOH)
- 40% aqueous Potassium Carbonate (K_2CO_3)
- Hexane

Procedure:

- To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone, aniline, KCN, and dry dichloromethane.
- Cool the reaction mixture to 0°C and stir under argon for 20 minutes.
- Add acetic acid to the mixture over a period of 10 minutes.
- Heat the final mixture at 50°C for 24 hours.
- After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).
- Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K_2CO_3 .
- Collect the organic phase and extract the aqueous layer twice with dichloromethane (2 x 25 ml).
- Combine the organic extracts, dry them over anhydrous sodium bicarbonate, and concentrate under reduced pressure to yield a yellow solid.
- Purify the crude product by re-crystallization from a dichloromethane/hexane mixture to obtain colorless crystals of the title compound.

Characterization Data

The synthesized product can be characterized using standard analytical techniques:

- 1H NMR (250 MHz, $CDCl_3$): δ 1.92 (td, $J_1 = 3.6$ Hz, $J_2 = 10.8$ Hz, 2H, CH_2), 2.29–2.53 (m, 4H, CH_2), 2.79–2.85 (m, 2H, CH_2), 3.56 (s, 2H, CH_2Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H,

ArH), 7.20–7.33 (m, 7H, ArH).

- ^{13}C NMR (CDCl_3): δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29.
- Mass Spectrometry (MALDI-TOF): m/z 290.9 (M^+).

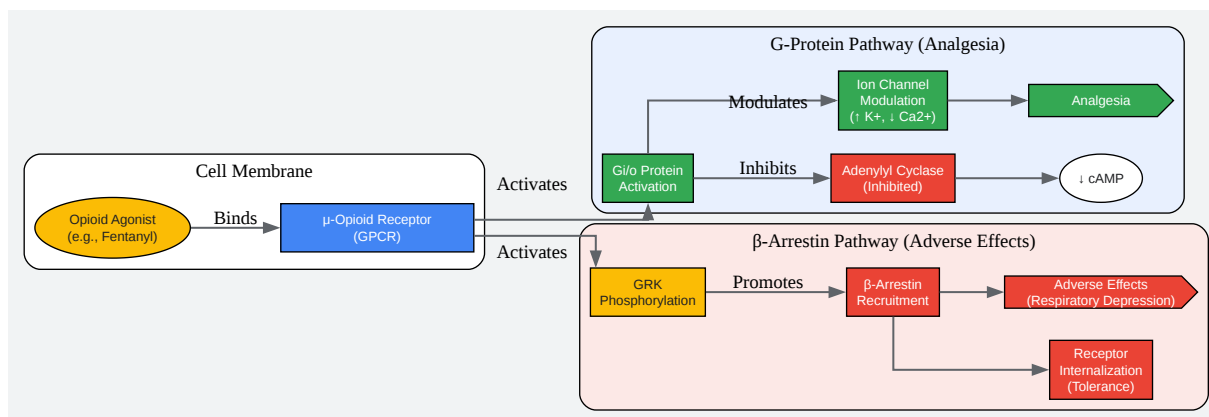
Biological Context and Signaling Pathways

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is a well-established precursor in the synthesis of fentanyl and its analogs. These synthetic opioids are potent agonists of the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is central to pain modulation. The interaction of fentanyl analogs with MOR initiates complex intracellular signaling cascades responsible for both therapeutic analgesia and significant adverse effects.

The activation of the μ -opioid receptor by an agonist like fentanyl triggers two primary signaling pathways:

- **G-protein Dependent Pathway:** This is the classical pathway responsible for the desired analgesic effects. Upon agonist binding, the receptor activates inhibitory G-proteins (Gai/o). The dissociated G-protein subunits then inhibit adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels. They also modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This leads to hyperpolarization and reduced excitability of neurons, ultimately blocking pain signal transmission.
- **β -Arrestin Dependent Pathway:** Following receptor activation and phosphorylation by G-protein coupled receptor kinases (GRKs), β -arrestin proteins are recruited to the receptor. This recruitment leads to receptor desensitization and internalization, which contributes to the development of tolerance. Furthermore, the β -arrestin pathway is increasingly implicated in mediating the adverse effects of opioids, such as respiratory depression and constipation.

The diagram below illustrates the workflow of these two major signaling cascades following μ -opioid receptor activation.



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Caption: Mu-opioid receptor signaling cascade.

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